Tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane
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Overview
Description
Tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane is an organotin compound with the molecular formula C30H56O3SSn and a molecular weight of 615.53 g/mol . This compound is known for its unique structure, which includes a tin atom bonded to three butyl groups and a sulphonyl-oxy group attached to a p-dodecylphenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane typically involves the reaction of tributyltin oxide with p-dodecylbenzenesulfonyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The final product is purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and sulfonic acids.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The sulphonyl-oxy group can be substituted with other nucleophiles, leading to the formation of different organotin compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various organotin compounds, tin oxides, and sulfonic acids . These products have diverse applications in different fields .
Scientific Research Applications
Tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane involves its interaction with molecular targets such as enzymes and cellular membranes . The compound can inhibit enzyme activity by binding to the active sites, leading to the disruption of metabolic pathways . Additionally, its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
- Tributyl(((p-tert-butylbenzoyl)oxy)stannane
- Tributyl(((p-naphthenoyloxy)oxy)stannane
- Tributyl(((p-tert-decanoyloxy)oxy)stannane
Uniqueness
Tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane is unique due to its long alkyl chain (dodecyl group) attached to the phenyl ring, which imparts distinct lipophilic properties and enhances its interaction with biological membranes . This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
Properties
CAS No. |
85938-51-8 |
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Molecular Formula |
C30H56O3SSn |
Molecular Weight |
615.5 g/mol |
IUPAC Name |
tributylstannyl 4-dodecylbenzenesulfonate |
InChI |
InChI=1S/C18H30O3S.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;3*1-3-4-2;/h13-16H,2-12H2,1H3,(H,19,20,21);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
PWFLFJXKKNUHOQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
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